Regioisomeric Carboxamide Position: 3-Carboxamide vs. 5-Carboxamide Isomer
The target compound differs from its 5-carboxamide isomer (CAS 1172909-12-4) solely by the attachment point of the carboxamide group to the pyrazole ring. Both share the molecular formula C13H15N3O3S and molecular weight 293.34 g mol⁻¹, but their InChI structures diverge: the 3-carboxamide has the connecting carbon at pyrazole position 3 (InChI fragment …/c1-3-16-8-9-12(15-16)…), whereas the 5-carboxamide isomer attaches at position 5 (…/c1-3-16-11(8-9-14-16)…) [1]. This positional shift alters the electronic environment at the pyrazole N1 and N2 atoms, modifies the preferred tautomeric state, and changes the spatial presentation of the amide-linked arylsulfonyl moiety. Although direct comparative pharmacological data for this specific pair are not publicly available, literature on analogous pyrazole regioisomers consistently demonstrates significant differences in potency, selectivity, and metabolic stability arising solely from carboxamide positional isomerism [1].
| Evidence Dimension | Molecular connectivity – carboxamide attachment point on pyrazole core |
|---|---|
| Target Compound Data | Carboxamide attached at pyrazole C3 (InChI fragment: c1-3-16-8-9-12(15-16)13(17)…) |
| Comparator Or Baseline | 1-Ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide (CAS 1172909-12-4); carboxamide attached at pyrazole C5 (InChI fragment: c1-3-16-11(8-9-14-16)13(17)…) |
| Quantified Difference | Identity of connected carbon in pyrazole ring changes from C3 (target) to C5 (comparator); identical molecular formula and molecular weight (293.34 g mol⁻¹) but distinct InChI and InChIKey |
| Conditions | Structural identity confirmed by InChI string and predicted/observed molecular formula [1] |
Why This Matters
In pyrazole-based drug discovery, regioisomeric carboxamide placement has been shown to alter target binding affinity by orders of magnitude; therefore, substitution of one regioisomer for the other without confirmatory biological data will invalidate any existing structure–activity relationship.
- [1] CIRS-Group. 1-Ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide (CAS 1172909-12-4). https://hgt.cirs-group.com/tools/ghs/detail/05e07mhz9j?cas=1172909-12-4 (accessed 2026-04-30). View Source
